ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
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Overview
Description
Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride is a chemical compound with a bicyclic structure. It is known for its unique configuration and potential applications in various fields of scientific research. The compound is often used in biochemical studies and has shown promise in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride typically involves the reaction of specific bicyclic intermediates with ethylating agents under controlled conditions. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and drying to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate;hydrochloride
- rac-ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
Uniqueness
Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride is unique due to its specific stereochemistry and the presence of the bicyclic structure. This configuration imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C9H16ClNO2 |
---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)7-5-6-3-4-8(7)10-6;/h6-8,10H,2-5H2,1H3;1H/t6-,7+,8+;/m0./s1 |
InChI Key |
RHTOIFWJKDDWQY-HNPMAXIBSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]2CC[C@H]1N2.Cl |
Canonical SMILES |
CCOC(=O)C1CC2CCC1N2.Cl |
Origin of Product |
United States |
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